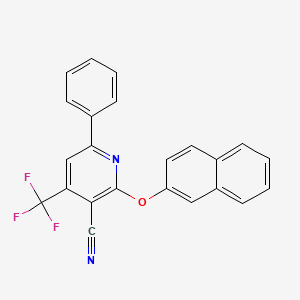
2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile" is a nicotinonitrile derivative, which is a class of compounds known for their potential in various applications, including luminescent materials. While the specific compound is not directly studied in the provided papers, similar compounds with related structures have been synthesized and analyzed, indicating the interest in this class of compounds for their unique properties and applications.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the desired products in good quantities. For instance, the synthesis of a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was achieved with good yield and the synthesis route was straightforward, suggesting that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, another related compound, was successfully carried out, and the structure was confirmed using various analytical techniques . These examples provide a foundation for understanding the synthetic approaches that could be relevant for "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile".
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often confirmed using X-ray diffraction (XRD), which provides detailed information about the three-dimensional arrangement of atoms within the crystal. For example, the crystal structure of the compound mentioned in paper was determined, confirming its molecular shape and the nature of short contacts within the structure. This level of structural analysis is crucial for understanding the molecular geometry and potential interactions of "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile".
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile", they do provide insights into the reactivity of similar compounds. For instance, the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate in the synthesis of other compounds indicates that the functional groups present in these molecules can participate in further chemical transformations . This suggests that the compound may also undergo various chemical reactions, depending on the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are of significant interest due to their potential applications. The compound from paper exhibits good absorption and fluorescence properties, which are important for materials used in light-emitting applications. Additionally, the solvatochromic effect observed for this compound indicates its interaction with solvents of varying polarity, which is a valuable property for understanding solubility and environmental interactions. These findings provide a basis for predicting the properties of "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicot
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Assessment
Researchers have synthesized various 2-amino-3-cyanopyridine derivatives, including compounds structurally related to 2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile. These derivatives have shown promise in anticancer assessments, indicating the potential therapeutic applications of such compounds (Mansour et al., 2021).
Development of Luminescent Materials
In the realm of materials science, nicotinonitrile derivatives have been explored for their luminescent properties. A study on dinuclear platinum complexes containing aryl-isoquinoline and oxadiazole-thiol, which could be structurally related to the compound , demonstrated over 8.8% efficiency in near-infrared electroluminescent properties for potential application in PLEDs (Xiong et al., 2016).
Antimicrobial Agents
Nicotinonitrile derivatives have also been evaluated for their antimicrobial properties. For instance, novel 1,8-naphthyridine derivatives synthesized from nicotinonitrile showed potential as antimicrobial agents, suggesting a promising route for developing new antimicrobials (Karabasanagouda & Adhikari, 2006).
Advanced Functional Materials
The synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials highlights the compound's relevance in the development of advanced functional materials. These compounds have shown promising NLO properties, indicating their potential application in optical and electronic devices (Raghukumar et al., 2003).
Corrosion Inhibition
Nicotinonitrile derivatives have been studied as green corrosion inhibitors for mild steel in hydrochloric acid. The research demonstrated that these compounds effectively inhibit corrosion, offering an environmentally friendly solution for protecting metals (Singh et al., 2016).
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3N2O/c24-23(25,26)20-13-21(16-7-2-1-3-8-16)28-22(19(20)14-27)29-18-11-10-15-6-4-5-9-17(15)12-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWHFOKDAFSYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)

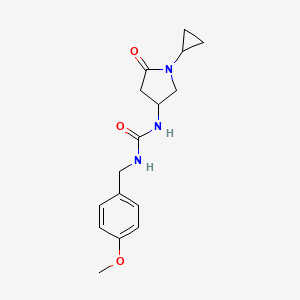
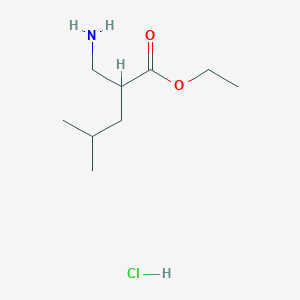
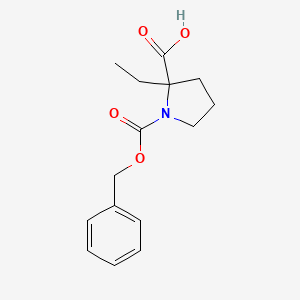
![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)


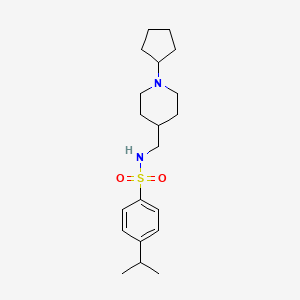
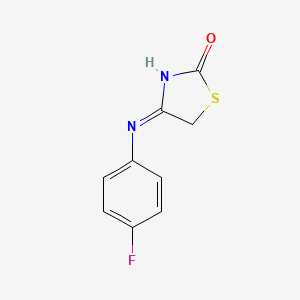
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)